

2-tert-Butylcyclohexyl acetate CAS number 88-41-5 properties

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Compound of Interest

Compound Name: 2-tert-Butylcyclohexyl acetate

Cat. No.: B037660

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An In-depth Technical Guide to **2-tert-Butylcyclohexyl Acetate** (CAS 88-41-5)

Introduction

2-tert-Butylcyclohexyl acetate (CAS 88-41-5), commercially known as Verdox or OTBCHA, is an organic ester recognized for its characteristic fresh, fruity, and woody aroma.^{[1][2]} This colorless liquid is a valued ingredient in the fragrance and flavor industries, utilized in perfumes, personal care products, and household cleaners.^{[1][2][3]} Beyond its sensory applications, its chemical stability and solvent properties make it a subject of interest in industrial synthesis and research and development, including as a potential excipient in pharmaceutical formulations.^{[1][4]} This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its toxicological profile for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The properties of **2-tert-Butylcyclohexyl acetate** have been determined through various analytical methods. The quantitative data are summarized in the tables below for ease of reference.

Table 1: Compound Identification

Identifier	Value	Reference
CAS Number	88-41-5	[3][5]
IUPAC Name	(2-tert-butylcyclohexyl) acetate	[4][5]
Molecular Formula	C ₁₂ H ₂₂ O ₂	[3][5]
SMILES	<chem>CC(=O)OC1CCCCC1C(C)(C)C</chem>	[4][5]
InChIKey	FINOAUDUYKVGDS-UHFFFAOYSA-N	[4][5]
Synonyms	o-tert-Butylcyclohexyl acetate, Verdorex, Grumex, OTBCHA	[1][5]

Table 2: Physicochemical Data

Property	Value	Reference
Molecular Weight	198.30 g/mol	[1][5]
Appearance	Colorless liquid	[3]
Density	0.93 - 0.941 g/cm ³	[3][4]
Boiling Point	220 - 222.2 °C	[3][4]
Flash Point	87 - 90.8 °C	[2][6]
Refractive Index	n _{20/D} 1.450 - 1.455	[3]
Water Solubility	7.462 mg/L @ 25 °C (estimated)	[4]
Purity	>95% (GC)	[4]

Table 3: Spectroscopic Data

Technique	Data	Reference
GC-MS (EI)	Top 5 Peaks (m/z, Relative Intensity %): 57 (99.99), 82 (78.80), 43 (62.48), 67 (40.44), 41 (31.22)	[2][5]
Kovats RI	1281.6, 1305.5 (Standard non-polar column)	[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-tert-Butylcyclohexyl acetate** are crucial for its application in research and development.

Synthesis Protocol: Multi-step Synthesis from Phenol

A common industrial synthesis involves a three-step process starting from phenol.[7]

Step 1: Friedel-Crafts Alkylation to produce o-tert-butylphenol

- Apparatus: A three-necked flask equipped with a thermometer, electric stirrer, gas inlet tube, and drying tube.
- Reagents: Phenol (110-120g), concentrated H₂SO₄ (2-3g), anhydrous AlCl₃ (6-10g), isobutene gas.
- Procedure:
 - Charge the flask with phenol, sulfuric acid, and aluminum trichloride.
 - Heat the mixture to 50 °C while stirring vigorously.
 - Introduce isobutene gas into the mixture. Monitor the reaction by weight gain; stop the gas flow when the mass has increased by 60-70g.
 - Increase the temperature to 80 °C and continue stirring for 2 hours.

- After cooling, wash the reactant mixture twice with 230ml of hot water.
- Remove residual water using a water jet pump (vacuum).
- Purify the crude product by vacuum distillation, followed by recrystallization from 240ml of petroleum ether, freezing, filtration, and drying to yield o-tert-butylphenol.[7]

Step 2: Catalytic Hydrogenation to produce o-tert-butylcyclohexanol

- Apparatus: A 500ml autoclave.
- Reagents: o-tert-butylphenol (95-105g), dehydrated ethanol (110ml), Raney Nickel catalyst (15-25g).
- Procedure:
 - Dissolve o-tert-butylphenol in ethanol and place it in the autoclave with the Raney Nickel catalyst.
 - Pressurize the autoclave with hydrogen gas to 55-60 kg/cm².
 - Heat the reaction to 145-150 °C for 3.5 hours.
 - Cool the reaction to room temperature, remove the product mixture, and filter off the catalyst.
 - Recover ethanol and purify the resulting o-tert-butylcyclohexanol by vacuum distillation.[7]
A nickel-iron catalyst mixture can also be used, which has been shown to produce a high cis-isomer ratio of up to 95:5.[8]

Step 3: Esterification to produce **2-tert-Butylcyclohexyl acetate**

- Apparatus: Flask with a reflux condenser and heating mantle.
- Reagents: o-tert-butylcyclohexanol (295-305g), anhydrous sodium acetate (15-25g), acetic anhydride (205-215g).
- Procedure:

- Combine o-tert-butylcyclohexanol, anhydrous sodium acetate, and acetic anhydride in the flask.
- Heat the mixture to reflux at 145-150 °C for 5 hours.
- After cooling, wash the product successively with water, 2% NaOH solution, and saturated brine.
- Purify the final product, **2-tert-butylcyclohexyl acetate**, by vacuum fractionation.^[7]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing the purity and confirming the identity of **2-tert-Butylcyclohexyl acetate**.^[2]

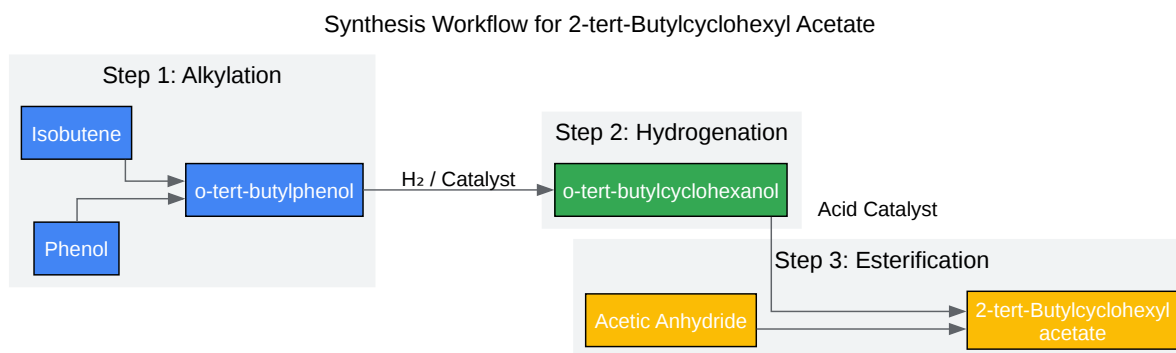
- Sample Preparation: Dilute the **2-tert-butylcyclohexyl acetate** sample in a volatile organic solvent (e.g., hexane or dichloromethane).
- GC System:
 - Injector: Split/splitless injector, typically operated at 250 °C.
 - Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable.
 - Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a rate of 10 °C/min to a final temperature of 280 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).
- MS System:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 40-400.

- Data Analysis: Identify the **2-tert-butylcyclohexyl acetate** peak based on its retention time. Confirm identity by comparing its mass spectrum against a reference library (e.g., NIST). The fragmentation pattern, including the molecular ion peak and key fragment ions (m/z 57, 82, 43, 67, 41), serves as a molecular fingerprint.^{[2][5]} Purity is determined by calculating the peak area percentage.

Visualizations: Workflows and Pathways

Synthesis Workflow

The multi-step synthesis from raw materials to the final product can be visualized as a clear workflow.

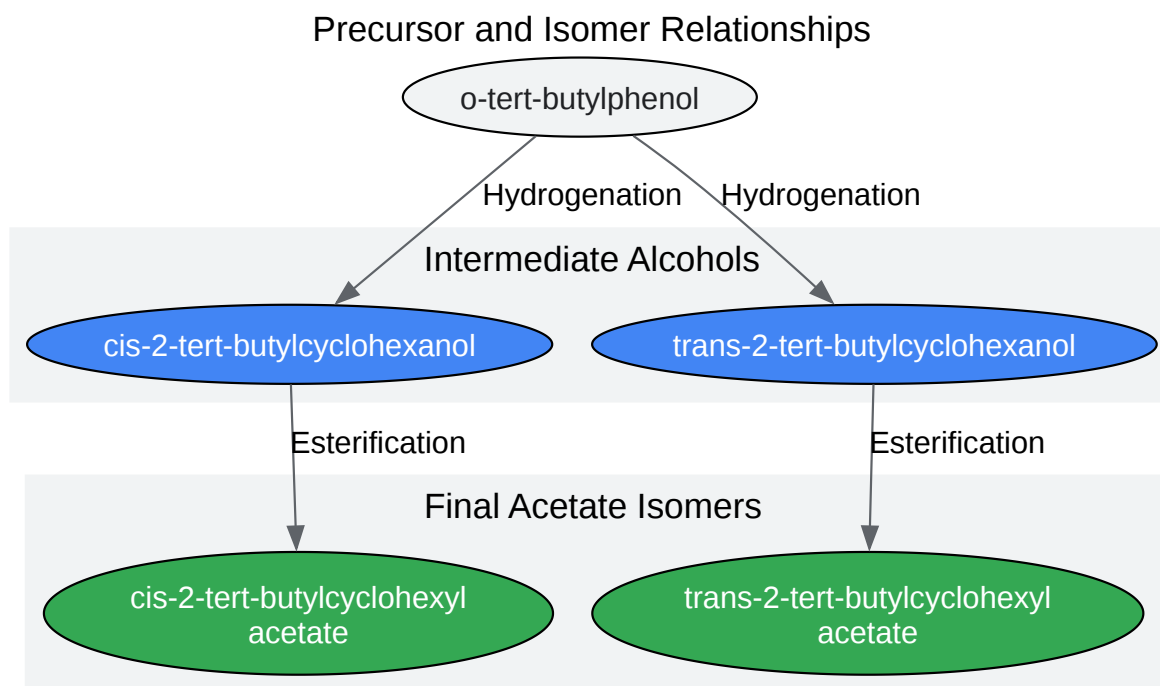


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Caption: A diagram illustrating the three-step industrial synthesis process.

Isomer Relationship

The hydrogenation of o-tert-butylphenol produces both cis and trans isomers of 2-tert-butylcyclohexanol, which subsequently yield the corresponding acetate isomers.

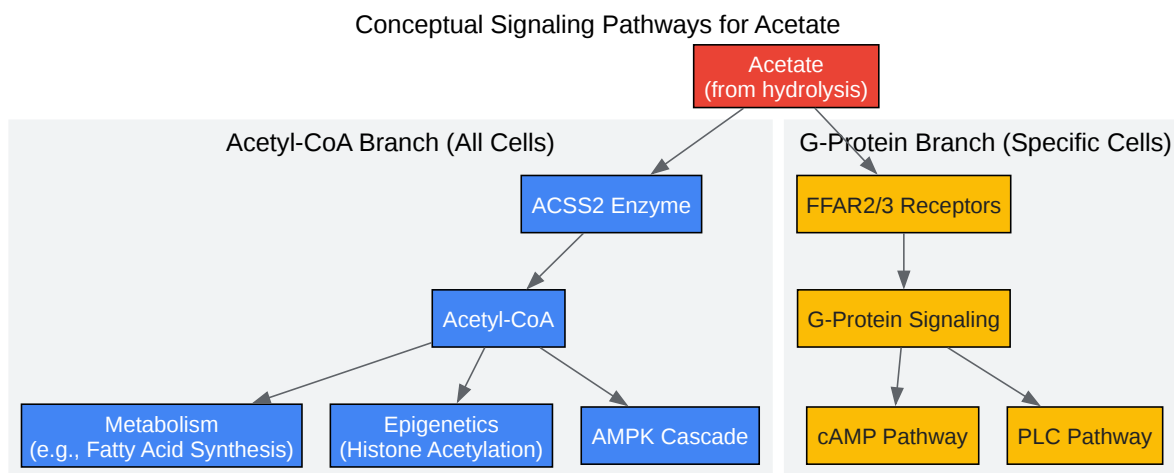


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Caption: The relationship between the precursor, intermediate alcohols, and final acetate isomers.

Conceptual Metabolic Signaling Pathway

While no signaling pathways are directly attributed to **2-tert-butylcyclohexyl acetate**, upon hydrolysis, the resulting acetate molecule can enter well-established metabolic signaling pathways. This conceptual diagram illustrates the potential fate of acetate in a cellular context.



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Caption: Potential metabolic fates of acetate via acetyl-CoA and G-protein signaling.[9]

Applications in Research and Drug Development

2-tert-Butylcyclohexyl acetate serves multiple roles in scientific and industrial settings:

- **Fragrance and Flavor Industry:** It is a primary component in creating fruity and floral scents for perfumes, cosmetics, soaps, and detergents.[1][3]
- **Chemical Synthesis:** Its stability makes it a useful intermediate in the synthesis of other specialty chemicals and novel aroma molecules.[1]
- **Solvent Applications:** It can be used as a solvent in coatings and adhesives, where its low volatility is advantageous.[3]
- **Reference Standard:** In analytical chemistry, it is used as a reference standard for the identification and quantification of related compounds in complex mixtures.[3]

- Drug Development: While not an active pharmaceutical ingredient, its properties are being explored for use as a pharmaceutical excipient or in drug delivery systems, where its solvent and sensory properties could be beneficial.[\[4\]](#)

Safety and Toxicology

A comprehensive safety assessment of **2-tert-butylcyclohexyl acetate** has been conducted by the Research Institute for Fragrance Materials (RIFM).

- GHS Classification: The compound is classified as hazardous to the aquatic environment (long-term hazard, Category 2).[\[6\]](#)[\[10\]](#) Some safety data sheets also indicate it may be harmful if swallowed and cause mild skin irritation.[\[11\]](#)
- Toxicity Profile:
 - Genotoxicity: Target data show that the compound is not genotoxic.[\[12\]](#)
 - Repeated Dose and Reproductive Toxicity: The calculated Margin of Exposure (MOE) is greater than 100 for these endpoints, indicating low concern.[\[12\]](#)
 - Skin Sensitization: There are no safety concerns for skin sensitization under the current declared levels of use.[\[12\]](#)
 - Photoirritation/Photoallergenicity: Based on UV/Vis spectra, it is not expected to be photoirritating or photoallergenic.[\[12\]](#)
 - Respiratory Toxicity: Exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[\[12\]](#)
- Handling and Storage:
 - Precautions: Handle in well-ventilated areas, avoiding contact with skin and eyes. Use personal protective equipment such as gloves and goggles.[\[1\]](#)[\[13\]](#) Keep away from heat, sparks, and open flames.[\[6\]](#)
 - Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from direct sunlight and incompatible materials like strong acids, alkalis, or oxidizing agents.[\[1\]](#)
[\[6\]](#)

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